molecular formula C11H17NO2Si B11884763 N-[4-(Trimethylsilyl)phenyl]glycine CAS No. 93621-84-2

N-[4-(Trimethylsilyl)phenyl]glycine

Cat. No.: B11884763
CAS No.: 93621-84-2
M. Wt: 223.34 g/mol
InChI Key: FQPTVWJBBVNLQU-UHFFFAOYSA-N
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Description

N-[4-(Trimethylsilyl)phenyl]glycine is a non-proteinogenic amino acid of high interest in organic and medicinal chemistry research. It features a phenylglycine scaffold, a structure found in various bioactive molecules, coupled with a trimethylsilyl group. Phenylglycines are significant structural components in several natural products, including glycopeptide antibiotics, where they contribute to rigid, cross-linked structures and biological activity . The trimethylsilyl moiety is a versatile protecting group for silicon-based chemistry and can influence the compound's lipophilicity and steric properties. Researchers value this compound for developing novel peptide mimetics and as a building block in organic synthesis. Its structure suggests potential applications in studying radical processes, as related N-phenylglycine compounds are known to form aminium and aminyl radicals upon photo-oxidation, which are useful models in physical organic chemistry . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93621-84-2

Molecular Formula

C11H17NO2Si

Molecular Weight

223.34 g/mol

IUPAC Name

2-(4-trimethylsilylanilino)acetic acid

InChI

InChI=1S/C11H17NO2Si/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(13)14/h4-7,12H,8H2,1-3H3,(H,13,14)

InChI Key

FQPTVWJBBVNLQU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

The Foundation: N Aryl Glycine Scaffolds in Modern Organic Synthesis

N-aryl glycine (B1666218) and its derivatives are a pivotal class of non-proteinogenic amino acids that feature prominently in diverse areas of chemical science. bldpharm.comprepchem.com Their structural framework, characterized by a glycine backbone attached to an aryl group via a nitrogen atom, imparts unique conformational properties and reactivity. nih.gov These scaffolds are instrumental in the synthesis of a wide array of biologically active molecules and advanced materials. bldpharm.comsigmaaldrich.com

In medicinal chemistry, N-aryl glycines serve as crucial building blocks for the development of novel therapeutics. bldpharm.comsigmaaldrich.com For instance, derivatives of N-phenylglycine have been investigated for their potential anti-inflammatory properties. bldpharm.comsigmaaldrich.com The ability to modify the aryl ring allows for the fine-tuning of physicochemical properties, which can lead to improved biological characteristics. sigmaaldrich.com Furthermore, N-aryl glycines are integral to the field of biomimetic chemistry, particularly in the design of "foldamers." nih.govechemi.com These are synthetic oligomers that mimic the secondary structures of natural peptides. echemi.com The incorporation of N-aryl groups can enforce specific backbone conformations, such as trans-amide bonds, leading to structurally stable and predictable helical or sheet-like architectures. researchgate.net This control over molecular shape is critical for creating synthetic molecules with tailored biological functions.

The versatility of N-aryl glycines also extends to materials science, where they have been employed as initiators in polymerization reactions. nih.gov Their ability to participate in photoredox and other catalytic cycles makes them valuable components in the fabrication of high-performance polymers and for applications in stereolithography and dental formulations. nih.gov

The Functional Unit: Strategic Role of Organosilicon Moieties

The introduction of organosilicon moieties, such as the trimethylsilyl (B98337) (TMS) group, into organic molecules is a well-established strategy for modifying their chemical and physical properties. nih.govnist.gov Silicon's distinct characteristics compared to carbon—including its larger atomic radius, lower electronegativity, and the strength of the silicon-oxygen bond—offer a range of advantages in chemical transformations and material design. nist.gov

A primary role of organosilicon groups is to enhance the lipophilicity of a molecule. nih.gov This increased solubility in nonpolar environments can improve a compound's performance in various applications, from drug delivery to its use in organic electronics. In medicinal chemistry, the strategic placement of a silicon atom can lead to enhanced metabolic stability and increased cell permeability of a drug candidate. nih.govgoogle.com Although carbon-silicon bonds are not naturally found in biological systems, numerous organosilicon compounds have been investigated as potential pharmaceuticals. nih.gov

In synthetic chemistry, the trimethylsilyl group is a versatile functional handle. It can act as a protecting group for alcohols and other functional groups, and its reactivity can be harnessed in a variety of coupling and rearrangement reactions. nist.gov The stability of the Si-C bond is generally high, yet it can be selectively cleaved under specific conditions, providing a powerful tool for synthetic chemists. nih.gov The favorable formation of strong Si-O bonds is a driving force in several key organic reactions. nist.gov This unique reactivity profile makes organosilicon compounds indispensable in contemporary organic synthesis.

A Compound of Untapped Potential: Contextualizing N 4 Trimethylsilyl Phenyl Glycine

While dedicated research on N-[4-(trimethylsilyl)phenyl]glycine is sparse, its structure suggests a confluence of the properties described above. The N-aryl glycine (B1666218) core provides a platform for building complex molecular architectures, while the para-substituted trimethylsilyl (B98337) group on the phenyl ring can be expected to significantly influence its electronic and steric properties.

A plausible synthetic route to this compound could involve the reaction of 4-(trimethylsilyl)aniline with a glycine equivalent, such as chloroacetic acid, or through a reductive amination reaction with glyoxylic acid. wikipedia.org This approach is analogous to established methods for preparing other N-substituted phenylglycines. wikipedia.org

The presence of the trimethylsilyl group would likely render this compound more lipophilic than its non-silylated counterpart, N-phenylglycine. This property could be advantageous in the design of novel foldamers or peptoids intended to interact with lipid membranes or other non-aqueous environments. In the realm of materials science, this compound could be explored as a monomer or initiator for new types of silicon-containing polymers with unique thermal or electronic properties.

The table below provides a summary of key information for N-phenylglycine, the parent compound of the molecule of interest, to offer a comparative context.

PropertyValueReference
Compound Name N-Phenylglycine nih.gov
CAS Number 103-01-5 nih.gov
Molecular Formula C₈H₉NO₂ nih.gov
Molecular Weight 151.16 g/mol
Appearance White solid nih.gov
Melting Point 127–128 °C nih.gov

Further investigation into the synthesis and characterization of this compound is warranted to fully elucidate its properties and unlock its potential in specialized fields such as medicinal chemistry, materials science, and supramolecular chemistry. The unique combination of a conformationally influential N-aryl glycine scaffold and a property-modulating organosilicon moiety makes it a compelling target for future research endeavors.

Synthetic Routes to this compound and its Analogs Explored

The synthesis of this compound and related organosilicon-phenylglycine derivatives is a key area of interest in medicinal chemistry and materials science. These compounds serve as valuable building blocks for more complex molecules. Various synthetic methodologies have been developed, ranging from direct, single-step processes to more complex, multi-step routes.

Chemical Transformations and Derivatization Strategies for N 4 Trimethylsilyl Phenyl Glycine

Functional Group Interconversions on the Glycine (B1666218) Carboxylic Acid

The carboxylic acid moiety of N-[4-(Trimethylsilyl)phenyl]glycine is a prime site for various functional group interconversions. Standard organic chemistry transformations can be readily applied to this group to generate a variety of derivatives.

One of the most common reactions is esterification . In the presence of an alcohol and an acid catalyst, or by using reagents like trimethylsilyl (B98337) chloride with an alcohol, the carboxylic acid can be converted into its corresponding ester. wikipedia.orgchemeurope.com This reaction is often employed to protect the carboxylic acid group during other transformations or to modify the compound's solubility and electronic properties. For instance, the reaction with trimethylsilyl chloride in the presence of an alcohol can produce anhydrous solutions of hydrochloric acid, which facilitate the mild synthesis of esters. chemeurope.com

Another important transformation is the formation of amides . By reacting the carboxylic acid with an amine in the presence of a coupling agent, a wide array of N-substituted amides can be synthesized. This strategy is particularly useful for building larger molecular architectures and for introducing new functionalities.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This transformation opens up another set of derivatization possibilities, as the resulting alcohol can undergo further reactions such as oxidation, etherification, or conversion to halides.

The trimethylsilyl group can also be used to protect the carboxylic acid. Trimethylsilylation increases the volatility of the compound, which can be advantageous for analytical techniques like gas chromatography. wikipedia.orgwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core.

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the phenyl ring—the amino acid side chain and the trimethylsilyl group—play a crucial role in determining the regioselectivity of electrophilic substitution. The amino group is an activating, ortho-, para-directing group, while the silyl (B83357) group is also known to be an ortho-, para-director. However, the bulky trimethylsilyl group can exert significant steric hindrance, influencing the position of the incoming electrophile.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an appropriate acyl halide or alkyl halide in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. In the context of this compound, derivatization to introduce such groups could precede SNAr reactions.

Furthermore, silyllithium reagents have been shown to react with aryl halides to form the corresponding arylsilanes through a formal nucleophilic silyl substitution. researchgate.net This type of reaction could potentially be applied to derivatives of this compound. Research has also demonstrated that silyl lithium reagents can react with aryl fluorides to yield aryl silanes via a concerted ipso substitution. researchgate.netresearchgate.net

Reactions Involving the Silicon-Carbon Bond

The silicon-carbon (Si-C) bond in this compound is another reactive site that can be selectively cleaved under certain conditions. This cleavage can be a powerful tool for further functionalization.

One of the most significant reactions involving the Si-C bond is protodesilylation , where the trimethylsilyl group is replaced by a hydrogen atom. This reaction is typically carried out in the presence of an acid, such as trifluoroacetic acid, or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org The ease of this cleavage makes the trimethylsilyl group a useful "placeholder" or a traceless directing group in organic synthesis.

The Si-C bond can also be cleaved by electrophiles other than protons. For instance, halodesilylation can be achieved using halogens (e.g., I₂, Br₂) to replace the trimethylsilyl group with a halogen atom. le.ac.uk This provides a regioselective method for introducing halogens onto the aromatic ring.

Furthermore, the Si-C bond can participate in cross-coupling reactions. Under palladium catalysis, for example, the aryl-silicon bond can be coupled with various partners, although this is more established for other types of organosilanes. The activation of the Si-C bond can be achieved through the formation of hyper-coordinate silicon species. nih.gov

It is important to note that the stability of the Si-C bond can be influenced by the position of the silyl group on the aromatic ring and the reaction conditions. rsc.org For instance, the presence of metal ions in the reaction solution could potentially promote Si-C cleavage under basic conditions. rsc.org

Annulation and Heterocycle Formation from N-Aryl Glycine Derivatives

N-aryl glycine derivatives, including this compound, are valuable precursors for the synthesis of a variety of heterocyclic compounds through annulation reactions. These reactions involve the formation of a new ring fused to the existing aromatic ring.

Recent research has highlighted the use of N-arylglycines in electrochemical annulation reactions with quinoxalin-2(1H)-ones to form complex heterocyclic structures. acs.org Additionally, visible-light-induced aerobic oxidative [2+3] cycloaddition reactions between glycine derivatives and thiiranes have been developed for the synthesis of thiazolidine-2-carboxylic acid derivatives. researchgate.netrsc.org

Cyclization Reactions to Form Fused Ring Systems

Intramolecular cyclization of this compound derivatives can lead to the formation of various fused ring systems. For example, under acidic conditions, derivatives of this compound could potentially undergo cyclization to form indolones or other related heterocyclic structures. The specific outcome would depend on the nature of the substituents on the aromatic ring and the reaction conditions employed.

One notable example is the synthesis of 9-phenylacridines from triarylcarbinols, which are prepared from ortho-lithiated anilines, under acidic conditions. researchgate.net This suggests that appropriately substituted derivatives of this compound could serve as precursors for acridine (B1665455) synthesis.

Synthesis of Spirocyclic and Bicyclic Derivatives

The structure of N-aryl glycines also lends itself to the synthesis of more complex spirocyclic and bicyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry. nih.gov

Synthetic strategies towards spirocyclic compounds often involve multi-step sequences. For instance, N-aryl-substituted thioureas have been used in condensation reactions with allylmalonic acid, followed by alkylation and ring-closing metathesis to generate spiro-annulated dioxopyrimidine-2-thiones. nuph.edu.ua While not directly starting from this compound, this illustrates a potential pathway for creating spirocyclic structures from N-aryl building blocks. The synthesis of spirocyclic pyrrolines has also been achieved through a dearomative [3,3']-sigmatropic rearrangement of N-alkenylbenzisoxazolines, which are formed from the cycloaddition of an N-alkenylnitrone and an aryne. nih.gov

The synthesis of bicyclic derivatives can be achieved through various ring-opening and cyclization strategies. For example, the regioselective ring-opening of fused bicyclic N-aryl aziridines has been systematically evaluated, demonstrating a pathway to complex nitrogen-containing molecules. bohrium.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization of N 4 Trimethylsilyl Phenyl Glycine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of N-[4-(trimethylsilyl)phenyl]glycine in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The structural framework of this compound can be pieced together by interpreting the one-dimensional NMR spectra of its constituent nuclei.

¹H NMR: The proton NMR spectrum provides a quantitative map of all hydrogen atoms. For this compound, distinct signals are expected for the trimethylsilyl (B98337) (TMS) group, the aromatic ring, and the glycine (B1666218) moiety. The nine protons of the TMS group are chemically equivalent and appear as a sharp singlet at high field, typically around δ 0.25 ppm. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 6.5-7.5 ppm). The methylene (B1212753) (-CH₂-) protons of the glycine unit are expected as a singlet, while the amine (NH) and carboxylic acid (OH) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal. The trimethylsilyl group's methyl carbons typically resonate near 0 ppm. The aromatic ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons substituted with the silicon and nitrogen atoms. The glycine methylene carbon (-CH₂) and the carbonyl carbon (-COOH) give characteristic signals in the aliphatic and downfield regions, respectively.

²⁹Si NMR: As an organosilicon compound, ²⁹Si NMR is a valuable tool for directly probing the silicon environment. huji.ac.il Silicon-29 has a wide chemical shift range, making it sensitive to its electronic surroundings. huji.ac.il For this compound, a single resonance is expected. The chemical shift, relative to a standard like tetramethylsilane (B1202638) (TMS), provides confirmation of the silicon's bonding environment, typically appearing in a predictable range for tetra-alkyl/aryl silanes. unige.chresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substituted aromatic systems.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-Si(CH ₃)₃~ 0.25Singlet (9H)~ -1.0
Glycine -CH ₂-~ 3.90Singlet (2H)~ 48.0
Aromatic C-H (ortho to NH)~ 6.70Doublet (2H)~ 113.0
Aromatic C-H (ortho to Si)~ 7.40Doublet (2H)~ 134.0
Aromatic C -Si--~ 131.0
Aromatic C -NH--~ 148.0
Glycine -C OOH--~ 173.0
Glycine NH broad singlet--
Glycine COOH broad singlet--

While 1D NMR suggests the types of groups present, 2D NMR experiments establish how they are connected. Techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak connecting the ¹H signal of the glycine -CH₂- group to its corresponding ¹³C signal. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings (2-3 bonds), for example, showing a correlation from the glycine -CH₂- protons to the aromatic carbon attached to the nitrogen (C-ipso), definitively linking the glycine and phenyl components.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high precision. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. For this compound (C₁₁H₁₇NO₂Si), the calculated exact mass is 223.1029. An HRMS measurement confirming this value provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pattern, which serves as a structural fingerprint. researchgate.net By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For this compound, key fragmentations would include the loss of a methyl group ([M-15]⁺), the loss of the entire trimethylsilyl group ([M-73]⁺), and cleavage of the glycine side chain.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₁₈NO₂Si⁺224.1101Protonated Molecular Ion
[M-CH₃]⁺C₁₀H₁₄NO₂Si⁺208.0788Loss of a methyl group
[M-Si(CH₃)₃]⁺C₈H₈NO₂⁺150.0550Loss of the trimethylsilyl group

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the functional groups within the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. The FTIR spectrum of this compound would display a combination of stretches and bends for its amine, carboxylic acid, aromatic ring, and trimethylsilyl components. Key expected absorptions include a strong, broad O-H stretch from the carboxylic acid, a sharp C=O stretch, N-H stretching and bending vibrations, aromatic C=C and C-H stretches, and characteristic sharp peaks for the Si-C bonds of the trimethylsilyl group.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
N-H StretchSecondary Amine3400 - 3300Medium
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (-CH₂-, -CH₃)3000 - 2850Medium-Strong
C=O StretchCarboxylic Acid1725 - 1700Strong
N-H BendSecondary Amine1650 - 1550Medium
C=C StretchAromatic Ring1600 & 1500Medium
Si-C StretchTrimethylsilyl1250 & 840Strong

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis. Given the compound's structure, gas chromatography is a particularly relevant technique.

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For polar compounds like amino acids, derivatization is often required to increase volatility and thermal stability for successful GC analysis. sigmaaldrich.com While this compound is already a silylated compound, the presence of the free carboxylic acid and secondary amine groups makes it polar.

For robust analysis, a second derivatization step, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is typically employed. nasa.gov This converts the carboxylic acid to a trimethylsilyl ester and the N-H to an N-SiMe₃ group, creating a more volatile compound, N-Phenyl-N-(trimethylsilyl)glycine trimethylsilyl ester, which is highly suitable for GC. nih.govunina.itchemsrc.com

The choice of detector is crucial. A Flame Ionization Detector (FID) offers universal detection of organic compounds. However, coupling GC with a Mass Spectrometer (GC-MS) provides the highest level of confidence in identification. nih.gov The mass spectrometer not only detects the eluting compound but also provides its mass spectrum, allowing for definitive identification by matching the fragmentation pattern with known spectra or by interpretation. nist.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of this compound from potential impurities and starting materials. The unique molecular structure of this compound, featuring a polar glycine moiety, a hydrophobic phenyl ring, and a non-polar trimethylsilyl group, necessitates a carefully optimized HPLC method to achieve adequate retention and resolution. Reversed-phase HPLC (RP-HPLC) is the most suitable approach, given the significant hydrophobicity imparted by the trimethylsilylphenyl portion of the molecule.

The selection of the stationary phase is critical for the effective separation of this compound. A C18 column is generally the preferred choice for this type of analysis due to its strong hydrophobic interactions with the analyte. hawach.comuhplcs.comobrnutafaza.hr The long alkyl chains of the C18 stationary phase effectively retain the non-polar trimethylsilylphenyl group, allowing for good separation from more polar impurities. Phenyl-based columns can also be considered, as they offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. hawach.com

The mobile phase composition is another key parameter that must be optimized. A typical mobile phase for the analysis of N-aryl amino acid derivatives consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component. sielc.commtc-usa.com The organic modifier is necessary to elute the highly retained silylated compound from the C18 column. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for several reasons. It helps to suppress the ionization of the carboxylic acid group of the glycine moiety, which results in better peak shape and more consistent retention times. sielc.commtc-usa.com

Detection of this compound is typically achieved using a UV detector. The phenyl ring in the molecule provides a chromophore that absorbs UV light, with a maximum absorbance often observed around 254 nm. mtc-usa.com This allows for sensitive and quantitative analysis of the compound.

For the purity analysis of this compound, a gradient elution method is often employed. This involves gradually increasing the concentration of the organic solvent in the mobile phase over the course of the analysis. This approach allows for the efficient elution of both less retained polar impurities and the more strongly retained main compound and any non-polar impurities.

Detailed Research Findings

Research into the HPLC analysis of N-phenylglycine and related derivatives provides a strong basis for the method development for this compound. For instance, studies on N-phenylglycine have demonstrated successful separation on C18 columns using a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The introduction of the trimethylsilyl group is expected to significantly increase the hydrophobicity of the molecule, leading to a longer retention time under similar conditions.

Hypothetical purity analysis of a synthesized batch of this compound might involve monitoring for key potential impurities. These could include unreacted starting materials such as 4-(trimethylsilyl)aniline and chloroacetic acid, as well as byproducts like N,N-bis(carboxymethyl)-4-(trimethylsilyl)aniline. Due to their differing polarities, these compounds would exhibit distinct retention times, allowing for their quantification and the determination of the purity of the main compound.

Below are interactive data tables summarizing a proposed HPLC method and hypothetical research findings for the purity analysis of this compound.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Hypothetical Purity Analysis of a this compound Sample

CompoundRetention Time (min)Peak Area (%)
Chloroacetic Acid2.10.15
4-(Trimethylsilyl)aniline5.80.35
This compound 10.2 99.3
N,N-bis(carboxymethyl)-4-(trimethylsilyl)aniline12.50.20

These tables illustrate a representative HPLC method and potential results for the quality control of this compound, ensuring its suitability for further applications.

Computational and Theoretical Chemistry Studies on N 4 Trimethylsilyl Phenyl Glycine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of a molecule, which corresponds to its most stable geometry.

For a molecule like N-[4-(Trimethylsilyl)phenyl]glycine, DFT calculations would typically be employed to optimize the molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. Different conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, can also be investigated. For instance, studies on similar molecules like 1-phenylpiperidin-4-one (B31807) have utilized DFT methods such as B3LYP-D3 and M06-2X, along with basis sets like 6-311G** and cc-pVTZ, to identify and determine the relative energies of different conformers (e.g., chair and twist forms). osti.gov Similar approaches could be applied to this compound to understand the preferred orientation of the trimethylsilylphenyl and glycine (B1666218) moieties.

The electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential, can also be elucidated through DFT. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For example, in studies of N-benzoyl glycine, DFT calculations have been used to analyze the stability and intramolecular charge transfer through Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Representative Theoretical Methods and Basis Sets for Molecular Structure Determination

Computational MethodBasis SetTypical Applications
Density Functional Theory (B3LYP)6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties.
Density Functional Theory (M06-2X)cc-pVTZAccurate thermochemistry and kinetics, non-covalent interactions.
Møller-Plesset Perturbation Theory (MP2)6-311G**Electron correlation effects, improved accuracy over Hartree-Fock.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.

For this compound, computational studies could be used to explore various reactions, such as its synthesis, degradation, or interaction with other molecules. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway. Methods like DFT are commonly used to locate transition state structures and calculate their energies.

Table 2: Key Parameters in Computational Reaction Studies

ParameterDescription
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction at constant pressure.
Gibbs Free Energy of Reaction (ΔG) The energy available to do useful work, which determines the spontaneity of a reaction.
Activation Energy (Ea) The minimum energy required for a reaction to occur, determined by the energy difference between the reactants and the transition state.
Imaginary Frequency A characteristic of a transition state in a vibrational analysis, indicating a maximum on the potential energy surface.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (if applicable to a theoretical context)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. These methods are particularly important in drug design and materials science. In a theoretical context, docking studies can be performed to understand the potential interactions of this compound with a biological target, such as a protein receptor, or with other molecules in a material.

The process of molecular docking involves placing the ligand (in this case, this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For instance, molecular docking studies on N-phenylpyrimidine-4-amine derivatives have been used to investigate their binding to FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov These studies identified critical amino acid residues for ligand binding and provided insights into the structure-activity relationship. nih.gov Similarly, molecular docking could be theoretically applied to this compound to explore its potential interactions with various receptors, guiding the design of new derivatives with specific biological activities.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure determination.

For this compound, quantum chemical calculations, particularly DFT, can be used to predict its vibrational spectra, including infrared (IR) and Raman spectra. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants and, subsequently, the vibrational frequencies. The calculated frequencies and intensities can then be used to generate a theoretical spectrum.

A study on N-benzoyl glycine demonstrated the use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set to calculate its vibrational frequencies. researchgate.net The theoretical spectra were interpreted with the help of potential energy distribution (PED) analysis to assign the calculated vibrational modes to specific molecular motions. researchgate.net This approach allows for a detailed understanding of the relationship between the molecular structure and its vibrational spectrum. Similar calculations could be performed for this compound to aid in the interpretation of its experimental IR and Raman spectra.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[4-(Trimethylsilyl)phenyl]glycine, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves coupling glycine derivatives with trimethylsilyl-substituted aryl halides via Ullmann or Buchwald-Hartwig amination reactions. Optimization includes using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, and controlling reaction temperature (80–120°C) to minimize side products . Yield improvements are achieved by inert atmosphere conditions (N₂/Ar) and stoichiometric adjustments (1.2–1.5 eq. of aryl halide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dark environment to prevent hydrolysis of the trimethylsilyl group. Use local exhaust ventilation during handling to avoid inhalation of dust/aerosols. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of spills, avoid water and use dry absorbents (e.g., vermiculite) for containment .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trimethylsilyl protons at δ 0.2–0.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇NO₂Si).
  • Infrared (IR) Spectroscopy : Detect characteristic Si–C (~1250 cm⁻¹) and amide (~1650 cm⁻¹) stretches .

Q. How can researchers efficiently locate prior studies on this compound using academic databases?

  • Methodological Answer : Use SciFinder® with search terms like "this compound" or its CAS number. Filter results by "Experimental Properties" or "Crystal Structures." For pharmacological applications, combine search terms with "receptor binding" or "enzyme inhibition." Cross-reference PubMed for biological activity data .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported spectral or structural properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX software provides unambiguous bond lengths/angles and confirms trimethylsilyl orientation. For discrepancies in NMR data (e.g., solvent-induced shifts), compare experimental results with computational models (DFT calculations) . If twinning or disorder is observed, refine structures using Olex2 or PLATON .

Q. What strategies validate the compound’s bioactivity in preclinical studies, particularly regarding receptor selectivity?

  • Methodological Answer :

  • In vitro assays : Competitive binding assays (e.g., radioligand displacement) to measure affinity for target receptors (e.g., GPCRs).
  • Selectivity screening : Use panels of related receptors (e.g., serotonin/dopamine subtypes) to identify off-target interactions.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with Hill slopes to assess cooperativity . Follow NIH guidelines for statistical rigor (n ≥ 3 replicates, blinded analysis) .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

  • Methodological Answer : Employ QSAR models (e.g., ADMET Predictor™) to estimate metabolic pathways (e.g., cytochrome P450 oxidation). Molecular docking (AutoDock Vina) identifies potential reactive metabolites. Validate predictions with in vitro hepatocyte assays .

Q. What experimental approaches address inconsistencies in thermal stability data under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres quantifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions. For conflicting reports, replicate studies with controlled humidity (e.g., <10% RH) to isolate moisture-induced degradation .

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